

A Comparative Analysis of H Antigen Expression Across Diverse Human Tissues

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Blood group H disaccharide

Cat. No.: B102083

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of H antigen expression in various human tissues, supported by experimental data and detailed methodologies. The H antigen, a fucosylated oligosaccharide, serves as the precursor for the A and B antigens of the ABO blood group system.^{[1][2][3]} Its expression is not limited to red blood cells and displays significant variability across different cell types and tissues, a factor of considerable interest in fields ranging from transfusion medicine to oncology.

Quantitative Data Summary

While a comprehensive quantitative dataset for H antigen expression across all human tissues is not readily available in existing literature, a qualitative and semi-quantitative understanding can be derived from numerous immunohistochemical studies. The following table summarizes the expression of H antigen, primarily detected using the Ulex europaeus agglutinin I (UEA I) lectin, which specifically binds to the terminal α -L-fucose residue of the H antigen.^{[4][5]} The relative expression levels are categorized as high, moderate, low, or absent based on reported staining intensities in various studies.

Tissue/Cell Type	H Antigen Expression Level	Primary Location of Expression	References
Vascular Endothelium	High	Ubiquitous across all tissues	[4] [5] [6] [7] [8]
Red Blood Cells	High (especially in blood group O individuals)	Cell membrane	[1] [9]
Stratified Epithelia	Moderate to High	Skin, oral mucosa, esophagus, cervix	[10]
Glandular Epithelia	Variable	Salivary glands (in secretors), Brunner's glands (duodenum), esophageal glands, endometrial glands	[1] [8] [10] [11]
Gastrointestinal Tract	Variable	Goblet cells of the small and large intestines	[12]
Kidney	Low to Moderate	Distal tubules and collecting ducts	[12]
Liver	Low	Ductal epithelial cells	[12]
Pancreas	Low	Ductal epithelial cells	[12]
Thymus	Low	Hassall's corpuscles	[12]
Brain	Low (primarily vascular)	Endothelial cells of cerebral blood vessels	[5] [7]
Spleen	Absent (except for vasculature)	-	[12]
Lymph Nodes	Absent (except for vasculature)	-	[12]
Heart	Absent (except for vasculature)	-	[12]

Bone Marrow	Absent (except for vasculature)	-	[12]
-------------	---------------------------------	---	----------------------

Note: H antigen expression in secretors is also found in a soluble form in bodily fluids like saliva.[\[1\]](#) The expression on red blood cells is highest in individuals with blood type O and lowest in those with blood type AB, due to the conversion of H antigen to A and B antigens.[\[1\]](#)
[\[9\]](#)

Experimental Protocols

Accurate detection and comparison of H antigen expression necessitate standardized experimental protocols. Below are detailed methodologies for immunohistochemistry, western blotting, and flow cytometry, adapted for H antigen detection.

Immunohistochemistry (IHC) Protocol for H Antigen Detection

This protocol is optimized for the detection of H antigen in formalin-fixed, paraffin-embedded (FFPE) tissue sections using the Ulex europaeus agglutinin I (UEA I) lectin.

- Deparaffinization and Rehydration:
 - Immerse slides in two changes of xylene for 5 minutes each.
 - Rehydrate the sections by sequential 3-minute incubations in 100%, 95%, 80%, and 70% ethanol.
 - Rinse with distilled water.[\[13\]](#)
- Antigen Retrieval (Optional but Recommended):
 - For optimal epitope exposure, perform heat-induced epitope retrieval.
 - Immerse slides in a staining dish containing 10 mM sodium citrate buffer (pH 6.0).
 - Heat to 95-100°C for 20-40 minutes in a water bath or steamer.

- Allow slides to cool to room temperature for 20 minutes.[\[14\]](#)
- Blocking of Endogenous Peroxidase:
 - To prevent non-specific background staining, incubate sections in 3% hydrogen peroxide in methanol for 10 minutes at room temperature.
 - Rinse twice with Phosphate Buffered Saline (PBS) for 5 minutes each.[\[15\]](#)
- Blocking of Non-Specific Binding:
 - Incubate sections with a blocking buffer (e.g., 10% normal goat serum in PBS) for 30-60 minutes at room temperature in a humidified chamber.[\[15\]](#)
- Lectin Incubation:
 - Dilute biotinylated Ulex europaeus agglutinin I (UEA I) to a working concentration of 2-20 µg/mL in PBS.[\[16\]](#)
 - Apply the diluted lectin to the sections and incubate for 60 minutes at room temperature or overnight at 4°C in a humidified chamber.[\[17\]](#)
 - Rinse slides three times with PBS for 5 minutes each.
- Detection:
 - Apply a streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 30 minutes at room temperature.[\[14\]](#)
 - Rinse slides three times with PBS for 5 minutes each.
 - Develop the signal using a suitable chromogen substrate, such as 3,3'-Diaminobenzidine (DAB), until the desired color intensity is reached (typically 5-10 minutes).[\[15\]](#)
 - Stop the reaction by rinsing with distilled water.
- Counterstaining, Dehydration, and Mounting:
 - Counterstain with hematoxylin to visualize cell nuclei.

- Dehydrate the sections through a graded series of ethanol and clear in xylene.
- Mount with a permanent mounting medium.[\[14\]](#)

Western Blot Protocol for H Antigen Detection

This protocol outlines the detection of H antigen on glycoproteins from tissue lysates using HRP-conjugated UEA I lectin.

- Sample Preparation:
 - Prepare protein lysates from tissues using a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
 - Determine the protein concentration of the lysate using a standard assay (e.g., BCA assay).
- SDS-PAGE and Protein Transfer:
 - Denature 20-30 µg of protein lysate by boiling in Laemmli sample buffer.
 - Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
 - Transfer the separated proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
- Blocking:
 - Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 3% BSA in Tris-buffered saline with 0.1% Tween-20 [TBST]) for 1 hour at room temperature with gentle agitation.
- Lectin Incubation:
 - Dilute HRP-conjugated Ulex europaeus agglutinin I (UEA I) to a working concentration of 0.1-1.0 µg/mL in the blocking buffer.

- Incubate the membrane with the diluted lectin for 1-2 hours at room temperature or overnight at 4°C with gentle agitation.
- Washing:
 - Wash the membrane three to five times with TBST for 5-10 minutes each to remove unbound lectin.
- Detection:
 - Detect the HRP signal using an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
 - Capture the signal using an appropriate imaging system.

Flow Cytometry Protocol for H Antigen Detection

This protocol is designed for the detection of H antigen on the surface of single-cell suspensions derived from tissues.

- Cell Preparation:
 - Prepare a single-cell suspension from the tissue of interest using enzymatic digestion (e.g., collagenase, dispase) followed by mechanical dissociation.
 - Wash the cells with a suitable buffer (e.g., PBS with 2% Fetal Bovine Serum [FBS]).
 - Count the cells and adjust the concentration to 1×10^6 cells/mL.
- Blocking:
 - To prevent non-specific antibody binding to Fc receptors, incubate the cells with an Fc block reagent for 15 minutes at room temperature.
- Lectin/Antibody Staining:
 - For direct staining, incubate the cells with a fluorochrome-conjugated Ulex europaeus agglutinin I (UEA I) or a specific anti-H antigen monoclonal antibody for 30 minutes at 4°C

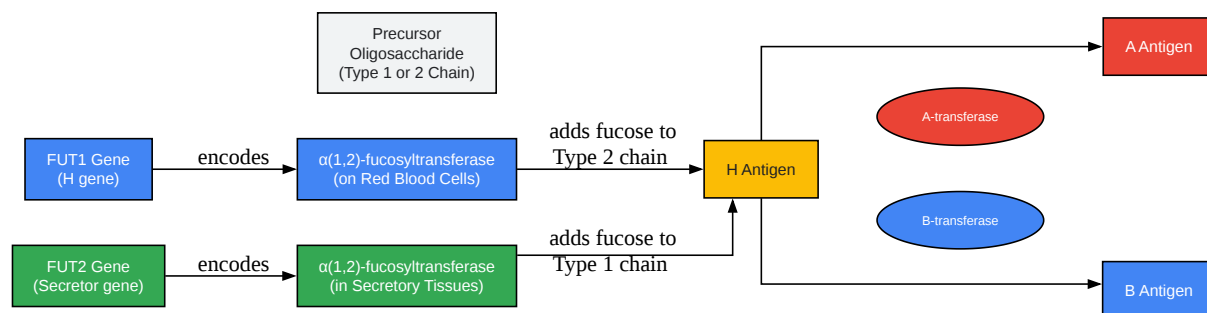
in the dark.^[18]

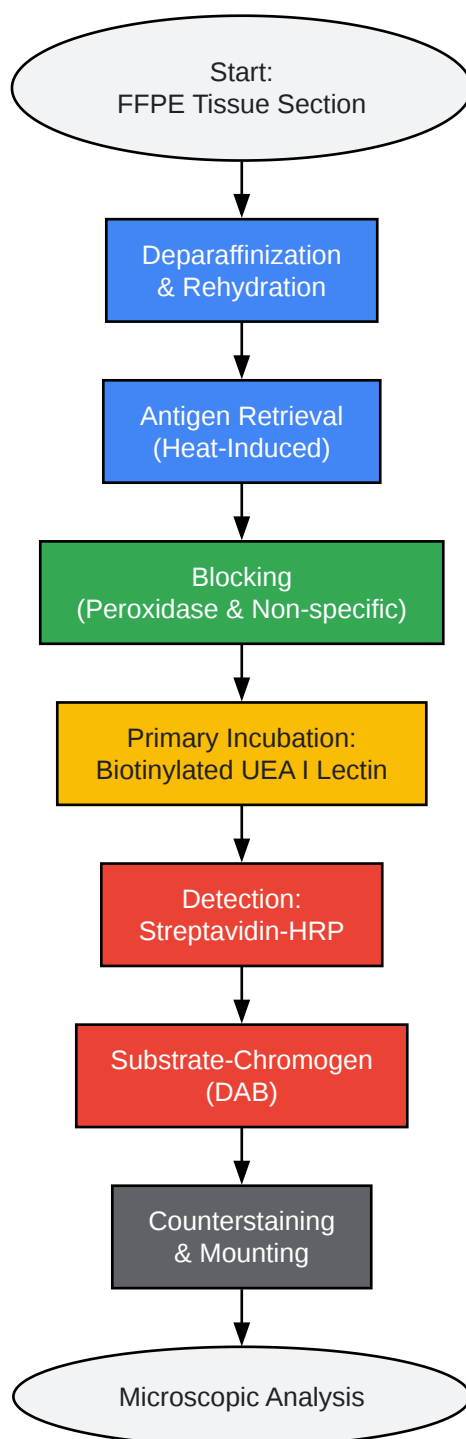
- For indirect staining, incubate with an unconjugated primary anti-H antigen antibody for 30 minutes at 4°C, wash the cells, and then incubate with a fluorochrome-conjugated secondary antibody for 30 minutes at 4°C in the dark.
- Include an unstained control and isotype controls to set the gates for analysis.
- Washing:
 - Wash the cells twice with the staining buffer to remove unbound reagents.
- Data Acquisition and Analysis:
 - Resuspend the cells in a suitable buffer for flow cytometry.
 - Acquire the data on a flow cytometer, collecting a sufficient number of events for statistical analysis.
 - Analyze the data using appropriate software to quantify the percentage of H antigen-positive cells and the mean fluorescence intensity.^{[19][20]}

Mandatory Visualizations

H Antigen Biosynthesis Pathway

The synthesis of the H antigen is a critical step in the formation of the ABO blood group antigens. It involves the addition of a fucose molecule to a precursor oligosaccharide chain by a fucosyltransferase. Two main types of precursor chains exist: type 1 and type 2. The FUT1 gene encodes an enzyme that acts on type 2 chains, primarily on red blood cells, while the FUT2 (secretor) gene encodes an enzyme that acts on type 1 chains in secretory tissues.^[1]





[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. The Hh blood group - Blood Groups and Red Cell Antigens - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. H antigen - Wikipedia [en.wikipedia.org]
- 3. Glossary: H Antigen - Blood Bank Guy Glossary [bbguy.org]
- 4. Ulex europaeus I lectin as a marker for vascular endothelium in human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biotium.com [biotium.com]
- 6. Ulex europaeus I lectin as a marker for tumors derived from endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. learntransfusion.com [learntransfusion.com]
- 10. THE HISTOLOGICAL DISTRIBUTION OF THE BLOOD GROUP SUBSTANCES IN MAN AS DISCLOSED BY IMMUNOFLUORESCENCE: II. THE H ANTIGEN AND ITS RELATION TO A AND B ANTIGENS - PMC [pmc.ncbi.nlm.nih.gov]
- 11. karger.com [karger.com]
- 12. researchgate.net [researchgate.net]
- 13. bosterbio.com [bosterbio.com]
- 14. usbio.net [usbio.net]
- 15. docs.abcam.com [docs.abcam.com]
- 16. vectorlabs.com [vectorlabs.com]
- 17. Immunohistochemistry (IHC): The Complete Guide | Antibodies.com [antibodies.com]
- 18. Anti-Blood Group H ab antigen antibody [97-I] (ab24213) | Abcam [abcam.com]
- 19. A flow-cytometry-based protocol using diverse cell types for detecting autoantibodies from human plasma and serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Flow Cytometry Blood Cell Identification - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Analysis of H Antigen Expression Across Diverse Human Tissues]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b102083#comparative-analysis-of-h-antigen-expression-in-different-tissues>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com